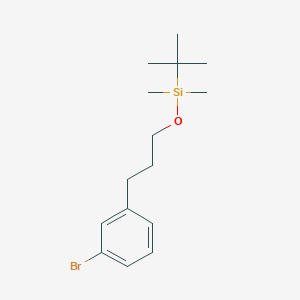

(3-(3-Bromophenyl)propoxy)(tert-butyl)dimethylsilane

Description

(3-(3-Bromophenyl)propoxy)(tert-butyl)dimethylsilane is a silane-protected alcohol derivative featuring a 3-bromophenyl group attached to a propoxy chain, which is further substituted with tert-butyl and dimethylsilyl groups. This compound is commonly utilized in organic synthesis as a protected intermediate, particularly in nucleophilic substitution or cross-coupling reactions. Its tert-butyldimethylsilyl (TBS) group enhances stability against acidic or basic conditions, making it a versatile protecting group in multistep syntheses .

Properties

IUPAC Name |

3-(3-bromophenyl)propoxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BrOSi/c1-15(2,3)18(4,5)17-11-7-9-13-8-6-10-14(16)12-13/h6,8,10,12H,7,9,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOXMZHATWZPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCCC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BrOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605751 | |

| Record name | [3-(3-Bromophenyl)propoxy](tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65537-55-5 | |

| Record name | [3-(3-Bromophenyl)propoxy](tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(3-bromophenyl)propoxy](tert-butyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-Bromophenyl)propoxy)(tert-butyl)dimethylsilane typically involves the reaction of 3-bromophenol with 3-chloropropyl(tert-butyl)dimethylsilane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(3-Bromophenyl)propoxy)(tert-butyl)dimethylsilane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.

Oxidation: The phenyl ring can undergo oxidation reactions to form phenolic derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

Oxidation: Phenolic derivatives are formed.

Reduction: The corresponding hydrocarbon is produced.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (3-(3-Bromophenyl)propoxy)(tert-butyl)dimethylsilane is as a building block in organic synthesis. The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, allowing for the introduction of various functional groups into target molecules. This property makes it particularly useful in creating complex organic molecules essential for research and development in chemistry.

Key Reactions:

- Nucleophilic Substitution: The bromine atom can be replaced by different nucleophiles, facilitating the synthesis of diverse compounds.

- Oxidation and Reduction: The phenyl ring can be oxidized to form phenolic derivatives, while the bromine can be reduced to yield hydrocarbons.

Pharmaceutical Applications

In the pharmaceutical industry, (3-(3-Bromophenyl)propoxy)(tert-butyl)dimethylsilane serves as an alkylating agent that can introduce propanol functionality into pharmaceutical compounds. This functionality is crucial for modifying drug properties, enhancing solubility, and improving bioavailability.

Case Study:

- Synthesis of Drug Intermediates: The compound has been successfully employed in synthesizing intermediates for various pharmaceuticals, demonstrating its utility in drug development processes.

Material Science

The compound's unique structure also finds applications in materials science. Its ability to form stable bonds with various organic substrates allows for the development of novel materials with specific properties.

Potential Applications:

- Silicon-based Materials: It can be utilized in creating silicon-based materials that exhibit desirable mechanical and thermal properties.

- Coatings and Adhesives: The reactivity of (3-(3-Bromophenyl)propoxy)(tert-butyl)dimethylsilane may lead to advancements in coatings and adhesives that require specific functional attributes.

Mechanism of Action

The mechanism of action of (3-(3-Bromophenyl)propoxy)(tert-butyl)dimethylsilane involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, allowing the introduction of various functional groups into target molecules. This reactivity is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- (3-Bromophenoxy)(tert-butyl)dimethylsilane (C₁₂H₁₉BrOSi, MW 287.27): This analog replaces the propoxy chain with a direct phenoxy linkage. The ¹H NMR data () shows aromatic proton shifts (δ 7.30–8.09) similar to the target compound, but the lack of propoxy protons simplifies the spectrum.

(3-Bromophenyl)trimethylsilane (C₉H₁₃BrSi, MW 229.19):

Here, the TBS group is replaced with a trimethylsilyl (TMS) group, and the propoxy chain is absent. The smaller silyl group reduces steric hindrance but offers less protection stability. This compound is more volatile (lower MW) and may exhibit faster deprotection kinetics .

Variations in the Linker Chain

tert-Butyl(3-iodopropoxy)dimethylsilane (C₉H₂₁IOSi, MW 324.26):

Substituting bromine with iodine in the propoxy chain increases the leaving group ability, making this compound more reactive in SN2 reactions. The higher molecular weight (vs. bromine analogs) also impacts chromatographic separation behavior .(3-Bromopropoxy)(tert-butyl)diphenylsilane (C₁₉H₂₅BrOSi, MW 377.40):

Replacing dimethylsilyl groups with diphenyl substituents significantly increases hydrophobicity. The bulky diphenyl groups may hinder reaction rates in sterically sensitive transformations but improve crystallinity .

Functional Group Modifications

- tert-Butyl ((3-(3-bromophenyl)propanoyl)oxy)carbamate (C₁₆H₂₂BrNO₄Si, MW 400.34): Introduction of a carbonyl group (propanoyloxy) alters electronic properties, increasing electrophilicity. This derivative is used in peptide coupling reactions, contrasting with the target compound’s role as a protecting group. The HRMS data (m/z 400.07 [M+H]⁺) confirms structural differences .

(3-(2-Bromothiophen-3-yl)propoxy)(tert-butyl)dimethylsilane (C₁₃H₂₃BrOSSi, MW 335.36):

Replacing the phenyl ring with a thiophene introduces sulfur-mediated conjugation effects. The thiophene’s electron-rich nature may enhance reactivity in metal-catalyzed couplings. MS data (m/z 335 [M+H]⁺) distinguishes it from phenyl analogs .

Halogen Substitution Effects

- tert-Butyl(3-chloropropoxy)dimethylsilane (C₉H₂₁ClOSi, MW 208.80):

Chlorine’s lower electronegativity compared to bromine results in weaker C-X bond polarization, reducing reactivity in cross-couplings. The compound’s lower boiling point (198.3°C vs. ~250°C for bromine analogs) facilitates distillation purification .

Spectral and Physical Property Comparisons

- ¹H NMR Shifts: Target compound (hypothetical): Propoxy chain protons (δ 1.45–3.66), aromatic protons (δ 7.30–8.09). tert-Butyl(3-iodopropoxy)dimethylsilane: Propoxy protons (δ 1.99–4.04), absence of aromatic signals .

Mass Spectrometry :

- Target compound: Expected [M+H]⁺ ~365–370.

- (3-Bromopropoxy)(tert-butyl)diphenylsilane: [M+H]⁺ 377.40 .

Biological Activity

(3-(3-Bromophenyl)propoxy)(tert-butyl)dimethylsilane, also known as (3-Bromopropoxy)-tert-butyldimethylsilane, is a silane compound that has garnered attention for its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological effects, particularly in the context of medicinal chemistry.

Synthesis and Structure-Activity Relationship (SAR)

The compound can be synthesized through various methods involving the introduction of the bromophenyl and propoxy groups to a tert-butyldimethylsilyl framework. The synthesis typically involves alkylation reactions where tert-butyldimethylsilane acts as a protective group for alcohol functionalities, allowing for selective reactions.

Key Synthetic Pathways:

- Alkylation of Silanes: Utilizing tert-butyldimethylsilane in the presence of suitable bases to facilitate the formation of ether linkages.

- Bromination: The introduction of bromine at the para position of the phenyl ring enhances the electrophilicity of the aromatic system, potentially increasing biological activity.

Antimicrobial Properties

Research has indicated that derivatives of silanes, including those similar to (3-(3-Bromophenyl)propoxy)(tert-butyl)dimethylsilane, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown enhanced efficacy against Mycobacterium tuberculosis through modifications that improve metabolic stability and bioavailability .

Table 1: Summary of Biological Activities

Cytotoxic Effects

Studies have also explored the cytotoxic effects of silane derivatives on various cancer cell lines. The presence of bulky groups such as tert-butyl has been associated with increased lipophilicity, which may enhance cellular uptake and cytotoxicity against specific cancer types.

Case Study: Cytotoxicity Evaluation

In a study evaluating various silane compounds, it was found that those with brominated phenyl groups exhibited increased cytotoxicity in breast cancer cell lines compared to their non-brominated counterparts. This suggests that halogenation plays a crucial role in enhancing biological activity .

The precise mechanism by which (3-(3-Bromophenyl)propoxy)(tert-butyl)dimethylsilane exerts its biological effects is still under investigation. However, it is hypothesized that:

- Cell Membrane Interaction: The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting cellular integrity.

- Enzyme Inhibition: Similar compounds have shown potential in inhibiting specific enzymes involved in microbial metabolism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.